(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
Synthesis Analysis
- 3-bromoimidazopyridines are obtained in ethyl acetate via a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, without the need for a base. These versatile 3-bromoimidazopyridines can be further transformed into other structural motifs .
Scientific Research Applications
Synthesis and Structural Studies
Synthetic Approaches and Characterization : Research has focused on the development of synthetic routes for related piperidinyl methanone compounds, which are important intermediates in the synthesis of pharmacologically active molecules. For example, the synthesis of novel piperidin-4-yl methanone derivatives with potential antimicrobial activity has been reported, highlighting the compound's utility in generating new antibacterial and antifungal agents (Mallesha & Mohana, 2014). Additionally, structural characterization through crystallography of related compounds provides insights into their molecular geometries and potential for further chemical modifications (Revathi et al., 2015).
Thermal and Optical Properties : Studies on compounds with similar structural features have explored their thermal stability, optical properties, and crystal structures, enhancing our understanding of how these characteristics influence their reactivity and potential applications in material science (Karthik et al., 2021).
Biological Activity and Pharmacological Potential
- Pharmacological Evaluation : Research into compounds with structural similarities to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone has identified potential pharmacological activities, such as TRPV4 antagonism, which could be relevant for the development of pain management therapies (Tsuno et al., 2017).
Chemical Reactions and Mechanisms
- Electrochemical Oxidation : Studies on the indirect electrochemical oxidation of piperidin-4-ones have provided insights into reaction mechanisms that could be relevant for the synthesis and functionalization of compounds like this compound, offering pathways for generating α-hydroxyketals and other valuable chemical entities (Elinson et al., 2006).
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHMZMHPWBVWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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